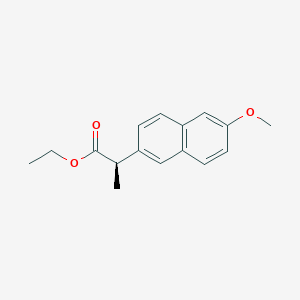
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate (Naproxen Ethyl Ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate, commonly known as Naproxen Ethyl Ester, is a derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by its ester functional group, which is formed by the reaction of Naproxen with ethanol. Naproxen Ethyl Ester is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate typically involves the esterification of Naproxen. This process can be carried out using various methods, including:
Fischer Esterification: This method involves the reaction of Naproxen with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards ester formation.
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of Naproxen with ethanol. This method is often preferred for its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate may involve continuous flow processes to optimize reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield Naproxen and ethanol. This reaction can be catalyzed by acids or bases.
Reduction: The compound can be reduced to form the corresponding alcohol, 2-(6-Methoxynaphthalen-2-yl)propan-1-ol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Naproxen and ethanol.
Reduction: 2-(6-Methoxynaphthalen-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate has several scientific research applications, including:
Pharmacological Studies: As a derivative of Naproxen, it is studied for its potential anti-inflammatory and analgesic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other pharmaceutical compounds and fine chemicals.
Biological Research: It is used in studies investigating the metabolism and bioavailability of esterified drugs.
作用機序
The mechanism of action of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate is primarily related to its hydrolysis to Naproxen, which then exerts its effects. Naproxen inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, leading to reduced inflammation and pain. The ester form may have different pharmacokinetic properties, such as improved absorption or prolonged release.
類似化合物との比較
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate can be compared with other ester derivatives of NSAIDs, such as:
Methyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Propyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Contains a propyl ester group, which may affect its pharmacokinetic properties.
Butyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Features a butyl ester group, potentially altering its solubility and bioavailability.
The uniqueness of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate lies in its specific ester group, which can influence its pharmacological and chemical properties compared to other ester derivatives.
特性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
ethyl (2R)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m1/s1 |
InChIキー |
URNAYRDBUUZOIU-LLVKDONJSA-N |
異性体SMILES |
CCOC(=O)[C@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC |
正規SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)


![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
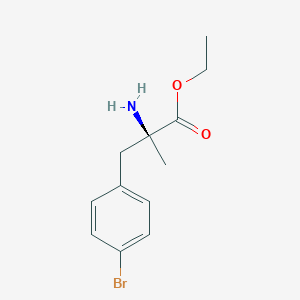
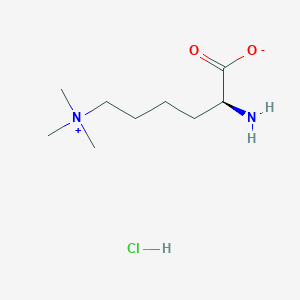
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)

![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
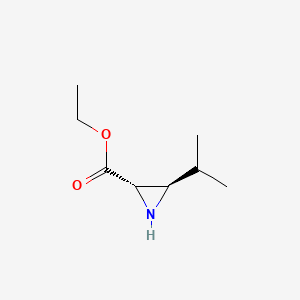
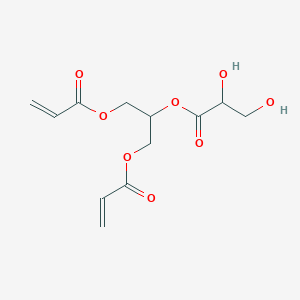
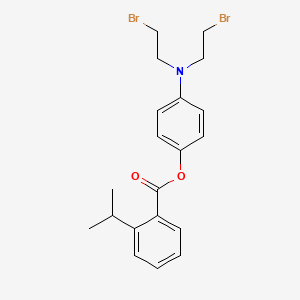
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
